molecular formula C21H20FN3O3S B14965827 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

Cat. No.: B14965827
M. Wt: 413.5 g/mol
InChI Key: JNJGFIWBAXFAEC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

InChI

InChI=1S/C21H20FN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26)

InChI Key

JNJGFIWBAXFAEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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